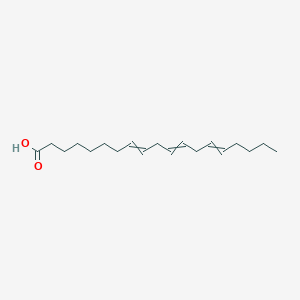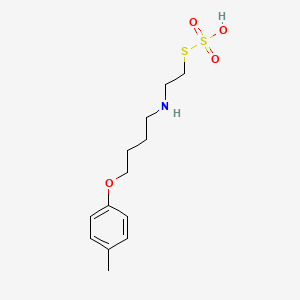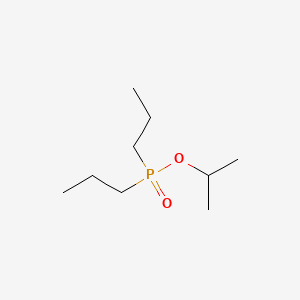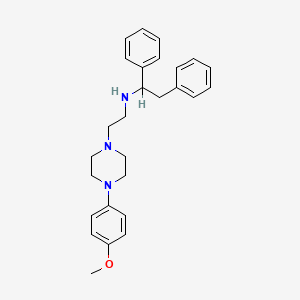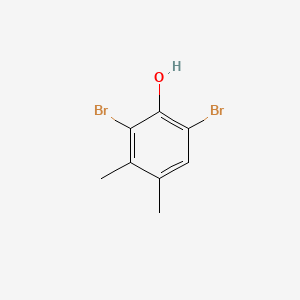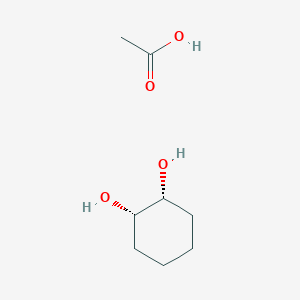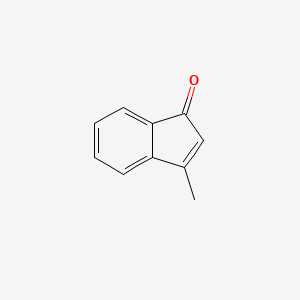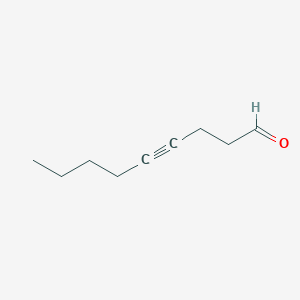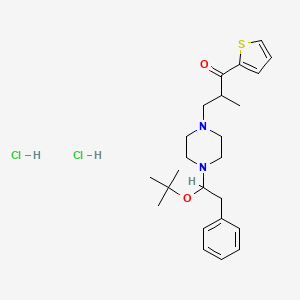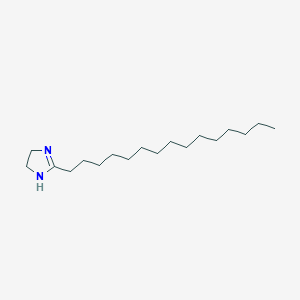
2-Pentadecylimidazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentadecylimidazoline is a chemical compound with the molecular formula C18H36N2. It belongs to the class of imidazolines, which are heterocyclic compounds containing nitrogen atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-pentadecylimidazoline typically involves the cyclization of fatty acids with polyamines. One common method is the reaction of diethylenetriamine with fatty acids under non-solvent microwave irradiation using calcium oxide as a support. This method is efficient, requiring only 5-10 minutes and yielding high purity products .
Industrial Production Methods: Industrial production of this compound often involves the dehydration of fatty acids and polyamines under vacuum conditions. Fatty acids such as stearic acid, palmitic acid, and oleic acid are commonly used in this process. The reaction is typically carried out at elevated temperatures to facilitate the cyclization and formation of the imidazoline ring .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pentadecylimidazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or alkylating agents to introduce new functional groups
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazoline oxides, while reduction can produce imidazoline derivatives with altered electronic properties .
Wissenschaftliche Forschungsanwendungen
2-Pentadecylimidazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential therapeutic effects.
Industry: this compound is utilized in the production of surfactants, corrosion inhibitors, and fabric softeners due to its amphiphilic nature .
Wirkmechanismus
The mechanism of action of 2-pentadecylimidazoline involves its interaction with specific molecular targets and pathways. It is known to interact with cell membranes, altering their properties and affecting cellular processes. The compound can also modulate enzyme activities and signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Pentadecyl-2-oxazoline: Similar in structure but contains an oxazoline ring instead of an imidazoline ring.
2-Pentadecyl-4,5-dihydro-1H-imidazole: Another imidazole derivative with slight structural differences.
Uniqueness: 2-Pentadecylimidazoline is unique due to its specific combination of a long alkyl chain and an imidazoline ring. This structure imparts distinct amphiphilic properties, making it highly effective in applications such as surfactants and corrosion inhibitors .
Eigenschaften
CAS-Nummer |
12379-47-4 |
|---|---|
Molekularformel |
C18H36N2 |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
2-pentadecyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C18H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19-16-17-20-18/h2-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
KSJKFYTZUCKVFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=NCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)
